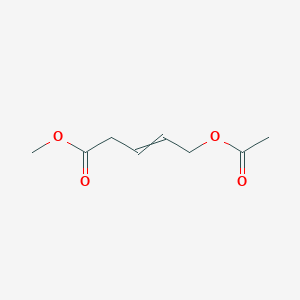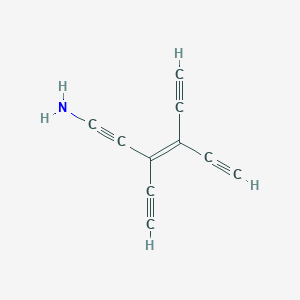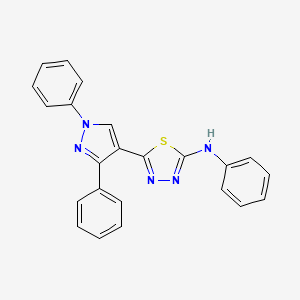
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazole ring, a thiadiazole ring, and phenyl groups, which contribute to its unique chemical properties and biological activities.
准备方法
The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
化学反应分析
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
Medicinal Chemistry: It has shown promise as a cytotoxic agent against cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: The compound exhibits antifungal and antibacterial properties, making it useful in developing new antimicrobial agents.
Biological Studies: It is used in molecular modeling studies to understand its interaction with biological targets and to design more potent derivatives.
作用机制
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to cell death or growth inhibition. For instance, its cytotoxic activity against cancer cells is attributed to its ability to interfere with DNA synthesis and induce apoptosis .
相似化合物的比较
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone: This compound also features a pyrazole ring and exhibits similar biological activities.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives have shown potential as cytotoxic agents and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
521936-76-5 |
|---|---|
分子式 |
C23H17N5S |
分子量 |
395.5 g/mol |
IUPAC 名称 |
5-(1,3-diphenylpyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H17N5S/c1-4-10-17(11-5-1)21-20(16-28(27-21)19-14-8-3-9-15-19)22-25-26-23(29-22)24-18-12-6-2-7-13-18/h1-16H,(H,24,26) |
InChI 键 |
NRQQRJFQBPCYIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



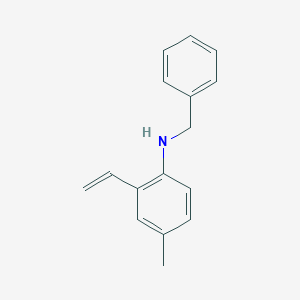
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
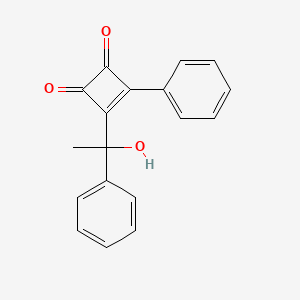

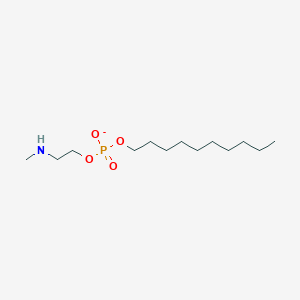
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
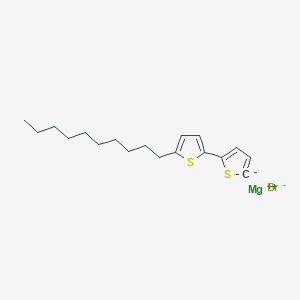
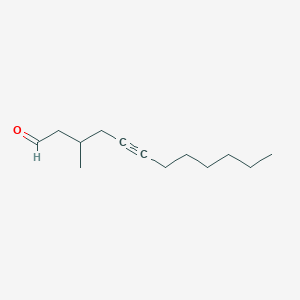
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
